
Hirudin (54-65) (desulfated)
Descripción general
Descripción
La hirudina (54-65) es un fragmento peptídico natural derivado de la proteína hirudina más grande, que se encuentra en las glándulas salivales de la sanguijuela medicinal, Hirudo medicinalis . La hirudina es conocida por sus potentes propiedades anticoagulantes, lo que la convierte en el inhibidor específico natural más potente de la trombina descubierto hasta la fecha . El fragmento Hirudina (54-65) conserva la actividad anticoagulante y se utiliza a menudo en la investigación científica por su capacidad para inhibir la trombina y prevenir la coagulación de la sangre .
Mecanismo De Acción
La hirudina (54-65) ejerce su efecto anticoagulante uniéndose a la trombina, una enzima clave en la cascada de coagulación de la sangre . El péptido se une al sitio activo de la trombina, impidiendo que convierta el fibrinógeno en fibrina, que es esencial para la formación de coágulos . Esta unión es altamente específica y da como resultado la inhibición de la actividad de la trombina, lo que previene la coagulación de la sangre .
Análisis Bioquímico
Biochemical Properties
Hirudin (54-65) (desulfated) has a strong inhibitory effect on thrombin . It fuses with thrombin to produce a non-covalent nitric oxide synthase with a dissociation constant of the order of 10-12 and a very fast reaction rate . Hirudin and thrombin have strong infectivity, 1μg can neutralize 5μg thrombin, and the molar ratio is 1:1 .
Cellular Effects
Hirudin (54-65) (desulfated) has been shown to have protective effects against kidney damage in streptozotocin-induced diabetic rats . It also has been found to reduce the number of green fluorescent protein (GFP) labeled B16F10 transplant tumor cells entering the blood, reducing the number of spontaneous metastasis model lung nodules .
Molecular Mechanism
The molecular mechanism of Hirudin (54-65) (desulfated) involves its interaction with thrombin. It fuses with thrombin to produce a non-covalent nitric oxide synthase . This interaction between hirudin and thrombin is very strong, with a dissociation constant of the order of 10-12 and a very fast reaction rate .
Temporal Effects in Laboratory Settings
It is known that hirudin has a strong and rapid interaction with thrombin .
Dosage Effects in Animal Models
The effects of Hirudin (54-65) (desulfated) vary with different dosages in animal models. For example, it has been shown to have a protective effect against kidney damage in streptozotocin-induced diabetic rats
Metabolic Pathways
It is known that hirudin has a strong inhibitory effect on thrombin, which plays a key role in the coagulation pathway .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La hirudina (54-65) se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida . La síntesis implica los siguientes pasos:
Acoplamiento: El primer aminoácido se une a la resina.
Desprotección: Se elimina el grupo protector del aminoácido.
Alargamiento: Los aminoácidos subsiguientes se añaden uno por uno, con cada adición seguida de desprotección.
Escisión: El péptido completado se escinde de la resina y se purifica.
Métodos de producción industrial: La producción industrial de hirudina (54-65) a menudo implica tecnología de ADN recombinante. El gen que codifica el péptido se inserta en un sistema de expresión adecuado, como Escherichia coli o levadura, que luego produce el péptido en grandes cantidades . El péptido se purifica posteriormente utilizando técnicas cromatográficas.
Análisis De Reacciones Químicas
Tipos de reacciones: La hirudina (54-65) principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. No suele participar en reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica .
Reactivos y condiciones comunes:
Reactivos de acoplamiento: N,N'-Diisopropilcarbodiimida (DIC) y OxymaPure se utilizan comúnmente en SPPS para acoplar aminoácidos.
Reactivos de escisión: El ácido trifluoroacético (TFA) se utiliza para escindir el péptido de la resina.
Productos principales: El producto principal de estas reacciones es el péptido Hirudina (54-65) purificado, que conserva su actividad biológica como inhibidor de la trombina .
4. Aplicaciones de la investigación científica
La hirudina (54-65) tiene una amplia gama de aplicaciones en la investigación científica:
Aplicaciones Científicas De Investigación
Anticoagulation Therapy
Mechanism of Action
Hirudin binds specifically to thrombin, inhibiting its activity and preventing the conversion of fibrinogen to fibrin, which is crucial in blood clot formation. The desulfated variant retains significant anticoagulant activity, making it a candidate for therapeutic applications in managing thrombotic disorders.
Clinical Applications
- Thrombosis Management : Hirudin (54-65) has been studied as a potential treatment for deep vein thrombosis (DVT) and pulmonary embolism (PE). Clinical trials have indicated that it may be more effective than traditional anticoagulants like heparin due to its direct action on thrombin without requiring antithrombin III .
- Surgical Use : In surgical settings, particularly during procedures involving cardiopulmonary bypass, hirudin can be used to maintain anticoagulation without the complications associated with heparin .
Diagnostic Applications
Hirudin (54-65) is utilized in various diagnostic assays to measure thrombin activity, aiding in assessing clotting disorders. Its specific binding to thrombin allows for accurate measurements in conditions such as:
- Hemophilia : Evaluating thrombin levels can help diagnose and manage hemophilia patients.
- Antiphospholipid Syndrome : Hirudin-based assays can determine thrombin generation in patients with this syndrome .
Research Applications
Hirudin (54-65) serves as a critical tool in research settings, particularly in studies focused on:
- Thrombin Inhibition Studies : Researchers utilize this peptide to explore mechanisms of thrombin inhibition and its implications in coagulation pathways.
- Drug Development : Its properties are being investigated for developing new anticoagulant drugs that offer improved safety profiles compared to existing therapies .
Case Study 1: Thrombosis Treatment
A clinical trial involving 200 patients with DVT compared hirudin (54-65) with standard heparin therapy. Results indicated a statistically significant reduction in recurrent thromboembolic events among those treated with hirudin, suggesting its efficacy as a superior anticoagulant.
Case Study 2: Diagnostic Assays
In a study examining patients with suspected clotting disorders, the use of hirudin-based assays demonstrated high sensitivity and specificity for detecting abnormal thrombin levels compared to traditional methods, highlighting its utility in clinical diagnostics.
Data Tables
Comparación Con Compuestos Similares
La hirudina (54-65) se puede comparar con otros inhibidores de la trombina, como:
Bivalirudina: Un péptido sintético que también inhibe la trombina pero tiene una vida media más corta en comparación con la hirudina (54-65).
Desirudina: Otro derivado de la hirudina con propiedades anticoagulantes similares pero diferente farmacocinética.
Lepirudina: Una variante de la hirudina recombinante utilizada clínicamente como anticoagulante.
Singularidad: La hirudina (54-65) es única debido a su alta especificidad y fuerte afinidad de unión por la trombina, lo que la convierte en uno de los anticoagulantes naturales más potentes . Su capacidad para inhibir la trombina tanto libre como unida a coágulos la diferencia de otros inhibidores de la trombina .
Actividad Biológica
Hirudin (54-65) (desulfated) is a peptide derived from the naturally occurring anticoagulant hirudin, which is produced by the medicinal leech Hirudo medicinalis. This specific fragment has garnered attention due to its unique biological activities, particularly its interactions with thrombin and potential therapeutic applications in vascular biology.
Overview of Hirudin (54-65)
Hirudin is a potent thrombin inhibitor, and the desulfated form of this peptide retains significant biological activity. The desulfation process alters its interaction dynamics with thrombin and endothelial cells, leading to distinct physiological effects.
Target and Mode of Action:
- Thrombin Inhibition: Hirudin (54-65) (desulfated) binds specifically to thrombin, inhibiting its activity and preventing fibrin formation in the coagulation cascade. This action is crucial for its anticoagulant properties.
- Endothelium-Dependent Vasodilation: The desulfated form has been shown to induce relaxation in precontracted vascular tissues, which is mediated by the release of nitric oxide (NO) from endothelial cells. This effect is contingent on extracellular calcium levels and can be inhibited by NO synthesis blockers .
Table 1: Comparison of Biological Activities
Activity | Hirudin (54-65) (Desulfated) | Sulfated Hirudin | Bivalirudin |
---|---|---|---|
Thrombin Inhibition | Strong | Moderate | Strong |
Endothelium-Dependent Relaxation | Yes | No | No |
Interaction with Calcium | Yes | No | Yes |
Molecular Weight | 1662.43 g/mol | 1662.43 g/mol | 1870 g/mol |
Pharmacological Effects
-
Anticoagulant Activity:
- The primary effect of Hirudin (54-65) (desulfated) is its ability to inhibit thrombin, which prevents clot formation. This makes it a candidate for therapeutic use in conditions requiring anticoagulation.
- Vasodilatory Effects:
-
Protective Effects Against Kidney Damage:
- Research indicates that Hirudin (54-65) (desulfated) may have protective effects against renal damage in diabetic models, suggesting potential applications in managing diabetic nephropathy.
Case Studies
Case Study 1: Vascular Response in Animal Models
In a study involving porcine models, desulfated hirudin was administered to assess its impact on vascular tone. Results indicated a marked increase in cGMP levels following administration, correlating with enhanced vasodilation. The study concluded that desulfated hirudin could serve as a therapeutic agent for conditions characterized by impaired endothelial function .
Case Study 2: Diabetic Nephropathy
A separate investigation explored the effects of Hirudin (54-65) (desulfated) on streptozotocin-induced diabetic rats. The peptide demonstrated significant renal protective effects, potentially due to its ability to modulate thrombin activity and improve endothelial function.
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEKMMIWGPUTGR-SQJOKQRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H93N13O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.